Actinol, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Actinol, cis-(+)-, also known as (4R,6S)-4-Hydroxy-2,2,6-trimethylcyclohexanone, is an organic compound with the molecular formula C9H16O2. It is a stereoisomer with two defined stereocenters, making it a chiral molecule. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Actinol, cis-(+)- can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, which is stereospecific and preserves the stereochemistry of the starting materials . The reaction typically involves a diene and a dienophile, resulting in the formation of a six-membered ring with the desired stereochemistry.
Industrial Production Methods
Industrial production of Actinol, cis-(+)- often involves the use of catalytic hydrogenation and selective oxidation processes. These methods ensure high yield and purity of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent the formation of unwanted isomers .
Chemical Reactions Analysis
Types of Reactions
Actinol, cis-(+)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Actinol, cis-(+)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Studied for its potential therapeutic effects and as a starting material for drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of Actinol, cis-(+)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Actinol, cis-(+)- can be compared with other similar compounds such as:
trans-Actinol: Differing in the stereochemistry, which affects its chemical reactivity and biological activity.
cis-Vaccenic acid: Another compound with cis-configuration, but with different functional groups and applications.
cis-Stilbene: Shares the cis-configuration but has a different structural framework and properties .
Conclusion
Actinol, cis-(+)- is a versatile compound with significant applications in various scientific fields. Its unique stereochemistry and reactivity make it a valuable building block in organic synthesis, and its potential in biological and industrial applications continues to be explored.
Properties
CAS No. |
60686-81-9 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4R,6S)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI Key |
CSPVUHYZUZZRGF-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1=O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.